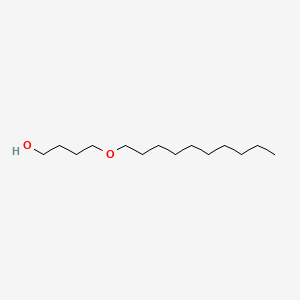
1-Butanol, 4-(decyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butanol, 4-(Decyloxy)- (BDD) is a primary alcohol with a decyloxy group attached to the fourth carbon of the butanol chain. It is a colorless, viscous liquid used primarily as a solvent in various industrial applications. The molecular formula is C14H30O2 .
Synthesis Analysis
The synthesis of 1-butanol has been studied extensively. One approach involves the direct synthesis of 1-butanol from ethanol in a plug flow reactor . Another method involves the theoretical and experimental characterization of 1-butanol thermal decomposition . A proof-of-principle study describes the first biosynthesis of 1-butanol in yeast via two independent routes .Molecular Structure Analysis
The molecular structure of 1-butanol consists of a butanol chain with a decyloxy group attached to the fourth carbon . The molecular formula is C14H30O2 , and the average mass is 230.387 Da .Chemical Reactions Analysis
The chemical reactions involving 1-butanol have been studied in the context of its thermal decomposition . According to one study, the H2O elimination channel leading to 1-butene is more important than previously believed .Physical And Chemical Properties Analysis
1-Butanol is a colorless liquid with an alcohol odor . It has a boiling point of 116-118 °C, a density of 0.81 g/mL at 25 °C, and a refractive index of 1.399 . It is soluble in water .科学研究应用
Oxidative C-C Bond Cleavage Catalysis
Research on primary alcohols, including 1-butanol, reveals their oxidation by polyoxometalates, leading to atypical C-C bond cleavage. This process results in the formation of smaller aldehydes, further undergoing oxidative transformations into esters. This mechanism, supported by kinetic studies, involves electron transfer from the substrate to the catalyst and oxygen transfer to the organic substrate, highlighting a novel approach to oxidative catalysis (Khenkin & Neumann, 2008).
Biotechnological Production of Butanol
Butanol's significance extends beyond its role as a solvent to its potential as a biofuel. Advances in biotechnology, including omics, systems biology, and metabolic engineering, have rekindled interest in fermentative butanol production. This approach leverages Clostridia for biotechnological butanol synthesis, offering a renewable pathway for its production (Lee et al., 2008).
Molecular Interactions in Ionic Liquid Solutions
The study of 1-butanol in ionic liquid solutions provides insights into molecular interactions critical for designing advanced solvents and separation processes. By analyzing activity-coefficient data, researchers have elucidated the specific interactions between 1-butanol and various ionic liquids, contributing to the understanding of solvation phenomena and aiding in the development of ionic liquids tailored for specific applications (Nann et al., 2013).
Photolabile Protection and Optical Gating
In the realm of nanofluidic devices and synthetic ion channels, 1-butanol derivatives serve as photolabile protecting groups. This application enables the optical gating of ion channels, facilitating UV-light-triggered transport of ionic species. Such advancements hold promise for applications in controlled release, sensing, and information processing, marking a significant step in integrating nanostructures into multifunctional devices (Ali et al., 2012).
Combustion and Biofuel Applications
The combustion chemistry of butanol isomers, including 1-butanol, is essential for their application as bio-derived fuels. A comprehensive kinetic model elucidates their unique oxidation features, providing a foundation for understanding the combustion properties of linear and branched alcohols. This research supports the development of butanol as a viable alternative to conventional fuels, highlighting its advantages in terms of energy content and environmental impact (Sarathy et al., 2012).
安全和危害
未来方向
属性
IUPAC Name |
4-decoxybutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15/h15H,2-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAINZYOLTZQEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30242779 |
Source


|
| Record name | 1-Butanol, 4-(decyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanol, 4-(decyloxy)- | |
CAS RN |
97209-97-7 |
Source


|
| Record name | 1-Butanol, 4-(decyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097209977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, 4-(decyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


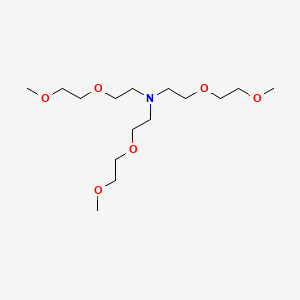
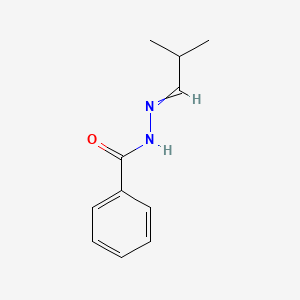
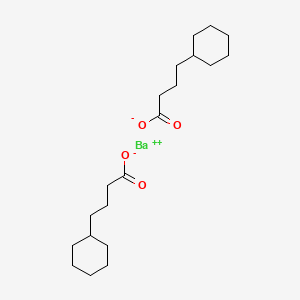
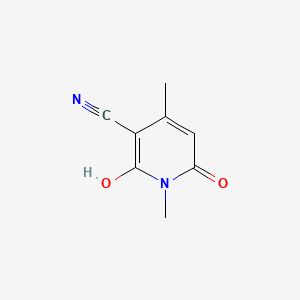
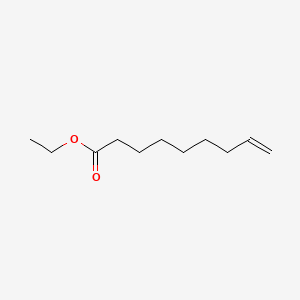
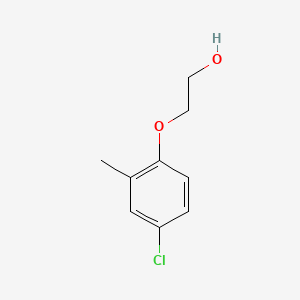
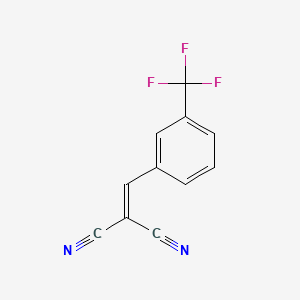
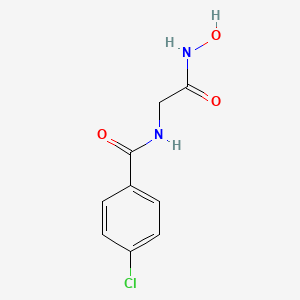
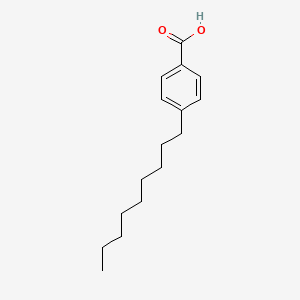
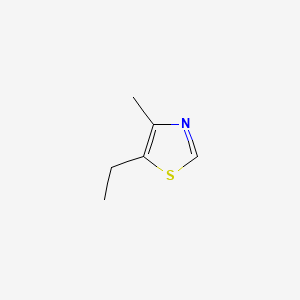
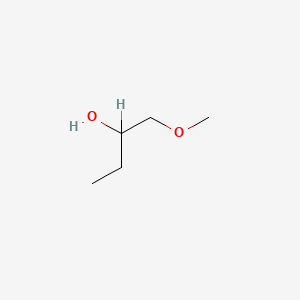
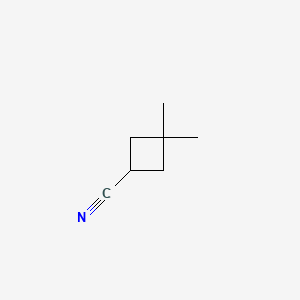
![5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole](/img/structure/B1294851.png)